3-(p-Tolyloxy)phthalonitrile

Catalog No.
S1774269
CAS No.
116965-13-0
M.F
C15H10N2O
M. Wt
234.258
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(p-Tolyloxy)phthalonitrile

CAS Number

116965-13-0

Product Name

3-(p-Tolyloxy)phthalonitrile

IUPAC Name

3-(4-methylphenoxy)benzene-1,2-dicarbonitrile

Molecular Formula

C15H10N2O

Molecular Weight

234.258

InChI

InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3

InChI Key

XJERBWBJRZDWHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N

3-(p-Tolyloxy)phthalonitrile is an organic compound characterized by its unique structure, which includes a phthalonitrile core substituted with a p-tolyloxy group. The molecular formula is C15H10N2OC_{15}H_{10}N_2O, and it features two aromatic rings connected by a nitrile group. This compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry.

, particularly those involving nucleophilic substitutions and cyclization processes. The nitrile group is reactive and can undergo hydrolysis to form corresponding carboxylic acids. Additionally, this compound can be utilized in reactions to form phthalocyanine derivatives, which are important in dye and pigment applications

Several synthesis methods have been reported for 3-(p-Tolyloxy)phthalonitrile:

  • Nucleophilic Substitution: A common method involves the reaction of p-tolyl alcohol with phthalonitrile in the presence of a catalyst such as copper iodide. This reaction typically yields good yields of the desired product
    Of m-Aryloxy Phenols" class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/1420-3049/28/6/2657" rel="nofollow noopener" target="_blank"> .
  • Cyclization Reactions: Another approach involves cyclization reactions where aryl halides react with resorcinol derivatives to form phenolic compounds, which can then be converted to phthalonitriles

    Several compounds share structural similarities with 3-(p-Tolyloxy)phthalonitrile. The following table highlights these compounds along with their unique features:

    Compound NameStructure TypeUnique Features
    4-(p-Tolyloxy)phthalonitrilePhthalonitrile derivativeDifferent substitution pattern on the aromatic ring
    3-(m-Tolyloxy)phthalonitrilePhthalonitrile derivativeContains m-tolyl group instead of p-tolyl
    3-HydroxyphenoxyphthalonitrileHydroxy-substituted phthalonitrileExhibits hydroxyl functionality enhancing reactivity

    These compounds differ primarily in their substituents on the aromatic rings, which can significantly influence their chemical reactivity and biological activity.

XLogP3

3.3

Wikipedia

3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile

Dates

Modify: 2023-08-15

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